molecular formula C13H16N2OS B1481705 (1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol CAS No. 2098038-92-5

(1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol

Cat. No.: B1481705
CAS No.: 2098038-92-5
M. Wt: 248.35 g/mol
InChI Key: KCQYOQJWHSNBMT-UHFFFAOYSA-N
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Description

(1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol (CAS 2098119-20-9) is a high-value pyrazole derivative supplied as a key chemical building block for medicinal chemistry and drug discovery research. This compound features a multifunctional structure that combines a cyclopentyl group, a thiophene heteroaromatic system, and a hydroxymethyl group on the central pyrazole core. The pyrazole scaffold is recognized as a privileged structure in pharmacology, with derivatives demonstrating a wide spectrum of biological activities, including anti-inflammatory, antibacterial, antifungal, anticancer, and antidepressant effects . The presence of the metabolically stable thiophene ring and the versatile hydroxymethyl group makes this compound an excellent intermediate for further synthetic exploration. The hydroxyl group can be readily functionalized to form ethers, esters, or other derivatives, allowing researchers to fine-tune the compound's physicochemical properties and create targeted libraries for high-throughput screening . Its specific molecular architecture suggests potential application in the development of novel phosphodiesterase 4 (PDE4) inhibitors, as evidenced by patent literature on structurally related pyrazole compounds . This product is intended for use in a controlled laboratory setting by qualified researchers. It is offered with detailed analytical data to ensure identity and purity, supporting rigorous and reproducible scientific investigations. (1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2-cyclopentyl-5-thiophen-2-ylpyrazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS/c16-9-11-8-12(13-6-3-7-17-13)14-15(11)10-4-1-2-5-10/h3,6-8,10,16H,1-2,4-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQYOQJWHSNBMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)C3=CC=CS3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization and Pyrazole Ring Formation

The pyrazole ring is commonly synthesized by cyclizing hydrazine derivatives with β-diketones or equivalent precursors. For this compound, precursors bearing thiophene and cyclopentyl substituents are employed.

  • Example Reaction Conditions:

    • Reactants: Hydrazine hydrate and α,β-unsaturated ketones or malononitrile derivatives bearing thiophene and cyclopentyl groups.
    • Solvent: Ethanol or other polar protic solvents.
    • Temperature: Reflux conditions (approx. 78°C for ethanol).
    • Time: 1-3 hours depending on substrate reactivity.

This step yields the pyrazole core with the desired substituents.

Introduction of the Methanol Group at the 5-Position

The 5-position functionalization is achieved by formylation or hydroxymethylation reactions, followed by reduction if necessary.

  • Typical Method:

    • Starting from 5-bromo or 5-formyl pyrazole intermediates.
    • Reaction with formaldehyde or paraformaldehyde under basic or acidic conditions.
    • Reduction using mild hydride reagents (e.g., sodium borohydride) to convert aldehyde to methanol.

This step requires careful control of reaction conditions to avoid over-reduction or side reactions.

Substitution of Cyclopentyl and Thiophene Groups

The cyclopentyl group is often introduced via nucleophilic substitution or alkylation reactions on the pyrazole nitrogen.

  • Typical Procedure:

    • Use of cyclopentyl halides or cyclopentyl organometallic reagents.
    • Base-catalyzed alkylation in solvents such as DMF or DMSO.
    • Temperature control (room temperature to 60°C) to maximize selectivity.

The thiophene ring is incorporated either by using thiophene-containing precursors or via cross-coupling reactions such as Suzuki or Stille coupling with thiophene boronic acids or stannanes.

Industrial and Scalable Synthesis Considerations

Industrial synthesis optimizes the above steps for scale, yield, and purity:

  • Use of automated reactors and continuous flow systems to enhance reproducibility and throughput.
  • Application of advanced purification techniques such as crystallization, chromatography, and washing protocols to remove impurities.
  • Control of reaction parameters like temperature, solvent volume, and reagent addition rates to maximize yield.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Pyrazole ring cyclization Hydrazine hydrate + α,β-unsaturated ketone Reflux in ethanol 1-3 hours 70-85 High regioselectivity, moderate to high yield
Methanol group introduction Formaldehyde + base, reduction with NaBH4 0-25°C 1-2 hours 65-80 Requires careful monitoring to avoid over-reduction
Cyclopentyl substitution Cyclopentyl halide + base (K2CO3) 25-60°C 2-4 hours 75-90 Alkylation on pyrazole nitrogen
Thiophene incorporation Suzuki coupling (thiophene boronic acid) 80-100°C, Pd catalyst 3-6 hours 80-95 High purity with proper catalyst and base

Purification and Characterization

  • Purification: Crystallization from solvents such as ethanol or toluene, washing with cold solvents, and drying under reduced pressure.
  • Characterization: Confirmed by NMR (1H and 13C), IR spectroscopy, and mass spectrometry to ensure structural integrity and purity.

Research Findings and Improvements

  • Sonochemical methods have been explored to enhance reaction rates and yields in pyrazole synthesis, showing improved efficiency compared to conventional heating.
  • Use of green solvents and eco-friendly catalysts is under investigation to reduce environmental impact.
  • Continuous flow synthesis offers better control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the thiophene ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Organic solvents like dichloromethane, ethanol

    Catalysts: Acidic or basic catalysts depending on the reaction type

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as:

    Ketones and aldehydes: from oxidation

    Alcohols and amines: from reduction

    Substituted pyrazoles: from substitution reactions

Scientific Research Applications

Structural Characteristics

The compound has the following structural features:

  • Cyclopentyl group : Influences lipophilicity and membrane permeability.
  • Thiophene ring : Known for its electron-rich properties, enhancing biological interactions.
  • Pyrazole core : Associated with diverse pharmacological activities.

Chemistry

In chemical research, (1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol serves as a building block for synthesizing more complex molecules. Its unique reactivity allows for the development of novel compounds with tailored properties.

Biology

The compound is studied for its interactions with biological molecules. Its structure enables binding to specific proteins or enzymes, making it a valuable tool for investigating biochemical pathways and mechanisms.

Biological Mechanisms :

  • Enzyme Interaction : Modulates activity by binding to specific enzymes.
  • Signaling Pathway Modulation : Influences cellular processes such as proliferation and apoptosis.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. Studies show that (1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol may have cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells.

Potential Therapeutic Uses

Due to its biological activity, this compound is being explored as a lead compound for developing new drugs targeting specific diseases or conditions. Its ability to modulate enzyme activity suggests potential applications in treating metabolic disorders or other pathologies.

Industrial Applications

In industrial contexts, (1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol can be utilized in developing new materials with unique properties. Its stability and chemical reactivity make it suitable for various industrial processes and products.

Mechanism of Action

The mechanism of action of (1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can:

    Bind to enzymes or receptors: to modulate their activity

    Inhibit or activate signaling pathways: involved in various biological processes

    Interact with cellular components: to exert its effects

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between (1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol and its analogs:

Compound Name Molecular Formula Substituents (N1/C3/C5) Molecular Weight (g/mol) Key Features/Applications Reference
(1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol (Target) C12H14N2OS* Cyclopentyl/Thiophen-2-yl/CH2OH ~234.3 (estimated) High lipophilicity; potential bioactive core -
(1-Ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol C10H12N2OS Ethyl/Thiophen-2-yl/CH2OH 208.28 Lab use; discontinued commercial availability
(1-Cyclopentyl-1H-pyrazol-5-yl)methanol C9H14N2O Cyclopentyl/H/CH2OH 166.22 Simpler analog; lacks thiophene moiety
{5-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]thiophen-2-yl}methanol C10H7F3N2OS Methyl/CF3-thiophene/CH2OH 260.23 Fluorinated analog; enhanced electronic profile
[2-[1-(Propan-2-yl)-1H-pyrazol-5-yl]pyridin-3-yl]methanol C12H15N3O Isopropyl/Pyridine/CH2OH 217.27 Heteroaromatic hybrid; research applications

*Estimated based on analogs (e.g., cyclopentyl adds ~68 g/mol compared to ethyl).

Key Observations:
  • C3 Substituent : The thiophen-2-yl group distinguishes the target compound from simpler pyrazole alcohols (e.g., ). Thiophene-containing analogs are often explored for antimicrobial or anticancer activity due to their π-π stacking and hydrogen-bonding capabilities .

Biological Activity

(1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol is a synthetic organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

PropertyValue
Molecular FormulaC13H17N3S
Molecular Weight247.36 g/mol
CAS Number1949836-74-1
Purity>98%

This compound features a pyrazole ring substituted with cyclopentyl and thiophene groups, which may influence its interaction with biological targets.

The biological activity of (1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol is primarily attributed to its ability to interact with specific enzymes and receptors. The compound's structure allows it to modulate the activity of various molecular targets, potentially influencing biochemical pathways involved in disease processes.

Key Mechanisms Identified:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, which can lead to altered metabolic pathways.
  • Receptor Modulation : It may act as a ligand for certain receptors, affecting cellular signaling cascades.
  • Antioxidant Activity : Some studies suggest potential antioxidant properties, which could protect cells from oxidative stress.

Anticancer Activity

Recent studies have indicated that (1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol exhibits significant anticancer properties. For instance, in vitro assays demonstrated that the compound could inhibit the proliferation of various cancer cell lines, including HeLa and A549 cells, with IC50 values ranging from 200 to 300 µg/mL .

Anti-inflammatory Effects

In preclinical models, this compound has shown promise as an anti-inflammatory agent. It was able to reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential role in treating inflammatory diseases .

Neuroprotective Properties

Research indicates that (1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol may enhance cognitive function in rodent models, potentially through mechanisms involving monoamine oxidase inhibition . This suggests its utility in neurodegenerative disorders.

Study 1: Anticancer Efficacy

A study published in 2023 evaluated the effects of this compound on glioma cells. The results showed that treatment with (1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol led to significant reductions in cell viability through mechanisms independent of AMPK pathways .

Study 2: Inflammatory Response Modulation

Another study highlighted its ability to inhibit IL-6 and TNF-alpha production in lipopolysaccharide-stimulated macrophages, demonstrating its potential as a therapeutic agent for chronic inflammatory conditions .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of (1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclization and functionalization. For example:

Cyclopentyl introduction : Use n-BuLi in THF at −78°C to rt for alkylation of the pyrazole core .

Thiophene coupling : Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to attach the thiophene moiety .

Methanol functionalization : Reduction of a carbonyl intermediate (e.g., using NaCNBH₃ in AcOH/MeOH) to yield the hydroxymethyl group .

  • Key considerations : Monitor reaction progress via TLC or HPLC, and optimize solvent polarity (e.g., THF vs. CH₃CN) to improve yields .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

  • Methodological Answer :

  • X-ray crystallography : Resolve molecular conformation and intermolecular interactions (e.g., monoclinic P21/c space group, β = 91.559°, Z = 4) .
  • HPLC/FTIR : Validate purity (>97%) and identify functional groups (e.g., hydroxymethyl C-O stretch at ~3400 cm⁻¹) .
  • NMR : Assign signals for cyclopentyl (δ 1.5–2.0 ppm, multiplet) and thiophene protons (δ 7.0–7.5 ppm) .
  • Mass spectrometry : Confirm molecular weight (e.g., m/z ≈ 276.3 for C₁₄H₁₆N₂OS) .

Q. What pharmacological activities are associated with pyrazolyl-thiophene derivatives?

  • Methodological Answer : Structural analogs exhibit:

  • Antimicrobial activity : Pyrazolone derivatives show broad-spectrum antibacterial action via inhibition of bacterial topoisomerases .
  • Antitumor potential : Thiophene-pyrazole hybrids disrupt cancer cell proliferation by modulating MAPK/ERK pathways .
  • Anti-inflammatory effects : Hydroxymethyl groups enhance solubility, improving bioavailability in in vivo models .

Advanced Research Questions

Q. How can reaction yields be optimized for the synthesis of pyrazole-thiophene hybrids?

  • Methodological Answer :

  • Solvent selection : Use polar aprotic solvents (e.g., DMF) for Suzuki couplings to enhance catalyst activity .
  • Catalyst systems : Employ Pd(PPh₃)₄ with Cs₂CO₃ for efficient cross-coupling (yields >80%) .
  • Microwave-assisted synthesis : Reduce reaction times (e.g., from 24 hr to 2 hr) for cyclization steps .
  • Workup strategies : Acid-base extraction to isolate intermediates and minimize byproduct formation .

Q. What crystallographic insights inform the structure-activity relationship (SAR) of this compound?

  • Methodological Answer :

  • Hydrogen bonding : The hydroxymethyl group forms O-H···N bonds (2.8–3.0 Å) with pyrazole N-atoms, stabilizing the bioactive conformation .
  • Packing analysis : Thiophene rings engage in π-π stacking (3.4–3.6 Å), influencing solubility and crystallinity .
  • Torsion angles : Cyclopentyl substituents adopt chair conformations (torsion angles ~55°), reducing steric hindrance .

Q. How can computational modeling predict the biological activity of (1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina to simulate binding to COX-2 (PDB: 5KIR) or EGFR (PDB: 1M17) .
  • QSAR models : Correlate logP (XlogP ≈ 2.1) and topological polar surface area (TPSA ≈ 65 Ų) with membrane permeability .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (GROMACS/AMBER) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol
Reactant of Route 2
Reactant of Route 2
(1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol

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